molecular formula C5H9NNaO4+ B099781 Monosodium glutamate CAS No. 16177-21-2

Monosodium glutamate

Número de catálogo: B099781
Número CAS: 16177-21-2
Peso molecular: 170.12 g/mol
Clave InChI: LPUQAYUQRXPFSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

It is a white crystalline powder that is commonly used as a flavor enhancer in various cuisines around the worldThis compound was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 from the seaweed kombu .

Métodos De Preparación

Monosodium glutamate can be synthesized through several methods:

    Hydrolysis of Vegetable Proteins: This method involves the hydrolysis of vegetable proteins in the presence of hydrochloric acid.

    Chemical Synthesis: this compound can also be synthesized using acrylonitrile.

    Bacterial Fermentation: The most common industrial method for producing this compound is through bacterial fermentation.

Análisis De Reacciones Químicas

Monosodium glutamate undergoes various chemical reactions:

    Oxidation: this compound can be oxidized to form glutamic acid. This reaction typically requires an oxidizing agent such as potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of gamma-aminobutyric acid (GABA), an important neurotransmitter in the brain.

    Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations such as potassium or calcium.

    Complexation: This compound can form complexes with metal ions such as iron, enhancing its stability and solubility.

Aplicaciones Científicas De Investigación

Culinary Applications

MSG is primarily known for its role as a flavor enhancer in the food industry. It imparts the umami taste, which is considered the fifth basic taste alongside sweet, sour, bitter, and salty.

Key Uses:

  • Processed Foods: MSG is widely added to snacks, soups, canned foods, and fast foods to enhance flavor.
  • Salt Reduction: Research indicates that MSG can be utilized to reduce sodium content in food products while maintaining flavor intensity. This is particularly relevant given the global health push to lower sodium intake due to its association with hypertension and cardiovascular diseases .

Nutritional Fortification

MSG has been explored for its potential in nutritional fortification, particularly in developing countries where micronutrient deficiencies are prevalent.

Case Study: Vitamin A Fortification

  • In Indonesia and the Philippines, MSG was tested as a vehicle for vitamin A fortification. Although technically feasible, the program faced challenges in implementation due to political and logistical issues .

Health Research Applications

Recent studies have investigated the effects of MSG on various health parameters, yielding mixed results regarding its safety and potential health risks.

Clinical Studies:

  • A study indicated that MSG consumption may increase the risk of sleep-disordered breathing in adults .
  • Preclinical studies have associated MSG with potential adverse effects such as cardiotoxicity, neurotoxicity, and metabolic disorders when administered at high doses . For example, one study found that MSG increased tumor volume in rats implanted with cancer cells .
Health Effect Study Findings
Sleep DisordersIncreased risk in normal-weight adults consuming MSG .
Cancer PromotionEnhanced tumor growth in animal models exposed to MSG .
NeurotoxicityObserved morphological changes in heart tissue with high doses .

Mechanistic Insights

The mechanisms by which MSG exerts its effects involve complex biochemical pathways. When consumed, MSG activates specific receptors (TAS1R1-TAS1R3) that stimulate taste perception through intracellular signaling cascades leading to calcium release and neuronal activation .

Controversies and Misconceptions

Despite its widespread use, MSG has been the subject of public scrutiny and controversy. Reports linking it to various health issues—often referred to as "Chinese Restaurant Syndrome"—have largely been debunked by scientific research.

Findings:

  • Reviews indicate no convincing evidence linking MSG to serious health reactions when consumed at normal dietary levels .
  • Studies have shown that adverse reactions are rare and often not reproducible under controlled conditions .

Mecanismo De Acción

Monosodium glutamate exerts its effects primarily through the activation of glutamate receptors in the taste buds. These receptors relay signals to specific regions of the brain, triggering the characteristic umami taste. In the body, glutamate is involved in various metabolic pathways and acts as a neurotransmitter in the central nervous system. It plays a crucial role in synaptic transmission, learning, and memory .

Comparación Con Compuestos Similares

Monosodium glutamate is often compared with other flavor enhancers such as:

    Disodium Inosinate: This compound is used in combination with this compound to enhance the umami taste. It is derived from inosinic acid, which is found in meat and fish.

    Disodium Guanylate: Similar to disodium inosinate, this compound is used to enhance the umami taste and is derived from guanylic acid, which is found in mushrooms and seaweed.

    Glutamic Acid: The parent compound of this compound, glutamic acid, is naturally present in many foods and contributes to the umami taste. .

This compound is unique in its ability to enhance the savory flavor of foods without significantly altering their overall taste profile. Its high solubility and stability make it a preferred choice for various culinary and industrial applications.

Propiedades

Key on ui mechanism of action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

Número CAS

16177-21-2

Fórmula molecular

C5H9NNaO4+

Peso molecular

170.12 g/mol

Nombre IUPAC

sodium;2-aminopentanedioic acid

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1

Clave InChI

LPUQAYUQRXPFSQ-UHFFFAOYSA-N

Impurezas

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%;  Arsenic, 3 ppm (as As);  Heavy metals, 20 ppm;  Lead, 10 ppm

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

SMILES isomérico

C(CC(=O)O)[C@@H](C(=O)O)N.[Na]

SMILES canónico

C(CC(=O)O)C(C(=O)O)N.[Na+]

Punto de ebullición

225 °C (decomposes)

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

Densidad

26.2 (saturated water solution at 20 °C)

melting_point

450 °F (Decomposes) (NTP, 1992)

Key on ui other cas no.

68187-32-6
68187-33-7
68187-34-8
142-47-2

Descripción física

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992)
White, practically odourless crystals or crystalline powder
White solid;  [Merck Index] Fine colorless crystals;  MSDSonline]

Pictogramas

Irritant

Números CAS relacionados

28826-18-8

Solubilidad

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water;  practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C;  IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Sinónimos

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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